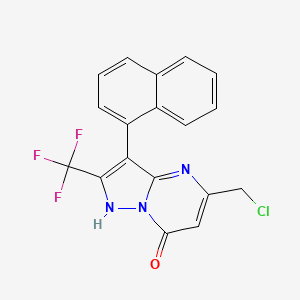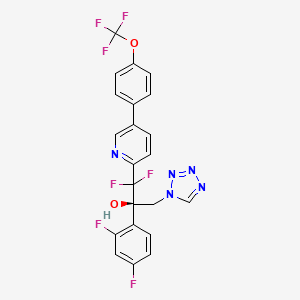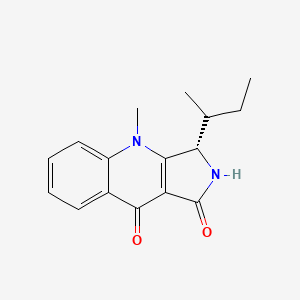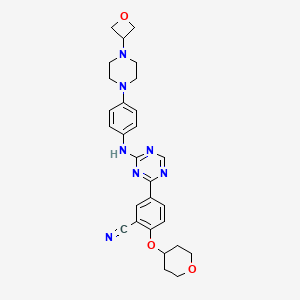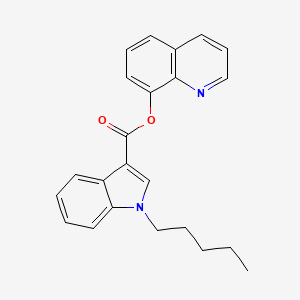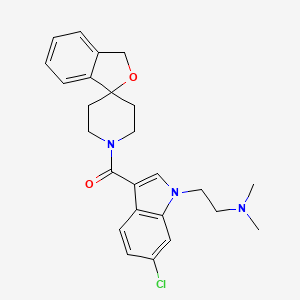
(6-Chloro-1-(2-(dimethylamino)ethyl)indol-3-yl)-spiro(1H-isobenzofuran-3,4'-piperidine)-1'-yl-methanone
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemistry: Used as a tool compound to study vasopressin V1a receptor interactions.
Biology: Investigated for its effects on social behavior and stress responses in animal models.
Medicine: Explored as a potential treatment for autism and other neuropsychiatric disorders.
Industry: Utilized in research and development for new therapeutic agents targeting the vasopressin V1a receptor
Mécanisme D'action
Mode of Action
Ro5028442 acts as a selective antagonist of the vasopressin V1a receptor . This means it binds to the receptor and blocks its activation, thereby inhibiting the receptor’s function . The compound is also brain-penetrant, allowing it to cross the blood-brain barrier and exert its effects in the central nervous system .
Biochemical Pathways
These could include pathways involved in blood pressure regulation, glucose metabolism, and social behavior .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Analyse Biochimique
Biochemical Properties
Ro5028442 has excellent binding in and functional affinity for hV1a, moderate mouse affinity, and excellent selectivity versus human V2 (hV2) and human oxytocin (hOT) receptors . It shows high solubility .
Cellular Effects
It is known that it is a highly potent and selective brain-penetrant antagonist of the vasopressin V1a receptor . This suggests that it may have significant effects on cellular processes regulated by this receptor.
Molecular Mechanism
Ro5028442 is a highly potent and selective antagonist of the vasopressin V1a receptor . It binds to the V1a receptor with high affinity, blocking the action of vasopressin and potentially influencing a range of physiological processes .
Méthodes De Préparation
La synthèse de Ro5028442 implique plusieurs étapes, notamment la formation du noyau indolecarboxamide et la fixation de divers groupes fonctionnels. La voie de synthèse implique généralement les étapes suivantes :
- Formation du système cyclique indole.
- Introduction du groupe carboxamide.
- Fixation de la partie spiro-isobenzofuranne-pipéridine.
- Fonctionnalisation finale pour obtenir le composé souhaité .
Les méthodes de production industrielle de Ro5028442 ne sont pas largement documentées, mais le composé est généralement synthétisé dans des laboratoires de recherche en utilisant des techniques de synthèse organique standard .
Analyse Des Réactions Chimiques
Ro5028442 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels attachés au cycle indole.
Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau des cycles indole et pipéridine
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution .
Applications de la recherche scientifique
Chimie : Utilisé comme composé outil pour étudier les interactions avec le récepteur de la vasopressine V1a.
Biologie : Étudié pour ses effets sur le comportement social et les réponses au stress chez les modèles animaux.
Médecine : Exploré comme traitement potentiel de l'autisme et d'autres troubles neuropsychiatriques.
Industrie : Utilisé dans la recherche et le développement de nouveaux agents thérapeutiques ciblant le récepteur de la vasopressine V1a
Mécanisme d'action
Ro5028442 exerce ses effets en se liant sélectivement et en antagonisant le récepteur de la vasopressine V1a. Ce récepteur est impliqué dans divers processus physiologiques, notamment le comportement social, la réponse au stress et la régulation cardiovasculaire. En bloquant le récepteur V1a, Ro5028442 peut moduler ces processus, ce qui pourrait conduire à des bénéfices thérapeutiques .
Comparaison Avec Des Composés Similaires
Ro5028442 est unique par sa forte sélectivité et ses propriétés de pénétration dans le cerveau par rapport à d'autres antagonistes des récepteurs de la vasopressine. Parmi les composés similaires, on peut citer :
Tolvaptan : Un antagoniste du récepteur de la vasopressine V2 utilisé pour traiter l'hyponatrémie.
Conivaptan : Un antagoniste du récepteur V1a et V2 utilisé pour des indications similaires.
Mozavaptan : Un autre antagoniste du récepteur de la vasopressine avec des profils de sélectivité différents
Ro5028442 se distingue par sa forte sélectivité pour le récepteur V1a et sa capacité à traverser la barrière hémato-encéphalique, ce qui le rend particulièrement utile pour les applications du système nerveux central .
Propriétés
IUPAC Name |
[6-chloro-1-[2-(dimethylamino)ethyl]indol-3-yl]-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN3O2/c1-27(2)13-14-29-16-21(20-8-7-19(26)15-23(20)29)24(30)28-11-9-25(10-12-28)22-6-4-3-5-18(22)17-31-25/h3-8,15-16H,9-14,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXVLRCMAHJVIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=C(C2=C1C=C(C=C2)Cl)C(=O)N3CCC4(CC3)C5=CC=CC=C5CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920022-47-5 | |
| Record name | RO-5028442 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0920022475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RO-5028442 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12721 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RO-5028442 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ0EU1YHCK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of (6-Chloro-1-(2-(dimethylamino)ethyl)indol-3-yl)-spiro(1H-isobenzofuran-3,4'-piperidine)-1'-yl-methanone?
A1: this compound acts as a highly selective antagonist of the human vasopressin 1a (hV1a) receptor. [] This means it binds to the hV1a receptor and blocks the binding of vasopressin, a hormone involved in various social behaviors and stress responses. By inhibiting the hV1a receptor, this compound may modulate these pathways and potentially offer therapeutic benefits for conditions like autism spectrum disorder.
Q2: What research has been conducted to investigate the potential of this compound in autism spectrum disorder?
A2: A single-dose, randomized, controlled proof-of-mechanism study has been conducted in high-functioning adults with autism spectrum disorder to evaluate the effects of this compound (referred to as RG7713 in the study). [, ] This type of study helps researchers understand the initial effects of the compound on the body and brain and can provide valuable insights into its potential therapeutic benefits.
Q3: How was this compound discovered and optimized for its activity?
A3: The discovery and optimization of this compound involved a combination of chemogenomics and scaffold hopping approaches. [] Starting from a micromolar hit compound, researchers utilized these strategies to enhance its potency and selectivity for the hV1a receptor. Further optimization focused on balancing lipophilicity to achieve suitable aqueous solubility and brain penetration while minimizing potential efflux by P-gp. This meticulous process led to the development of this compound as a potent and brain-penetrant hV1a antagonist suitable for human clinical studies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


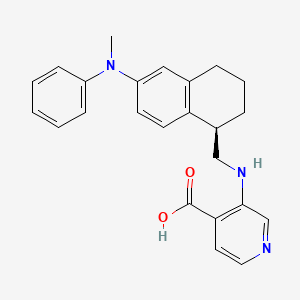
![3-[7-[5-[4-[2-(5-benzyl-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraen-4-yl)ethynyl]pyrazol-1-yl]pent-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B610376.png)
![7,8-Dihydro-2,3-bis(4-methylphenyl)pyrido[2,3-b]pyrazine-5(6H)-heptanoic acid](/img/structure/B610377.png)

